molecular formula C18H20N6O3S B11008832 methyl 5-(2-methylpropyl)-2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-(2-methylpropyl)-2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11008832
M. Wt: 400.5 g/mol
InChI Key: FOMPICUYODPVSJ-UHFFFAOYSA-N
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Description

Methyl 5-(2-methylpropyl)-2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methylpropyl group, a tetrazole-linked benzamide moiety, and a carboxylate ester. The thiazole ring is a common scaffold in medicinal chemistry due to its bioisosteric properties and metabolic stability. The tetrazole group, a non-classical bioisostere for carboxylic acids, enhances bioavailability and resistance to enzymatic degradation.

Properties

Molecular Formula

C18H20N6O3S

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[[4-(5-methyltetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H20N6O3S/c1-10(2)9-14-15(17(26)27-4)19-18(28-14)20-16(25)12-5-7-13(8-6-12)24-11(3)21-22-23-24/h5-8,10H,9H2,1-4H3,(H,19,20,25)

InChI Key

FOMPICUYODPVSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)CC(C)C)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 5-(2-methylpropyl)-2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate, with the CAS number 1442084-40-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Molecular Formula : C18_{18}H20_{20}N6_6O3_3S
Molecular Weight : 400.5 g/mol
Structure : The compound features a thiazole ring, a tetrazole moiety, and various substituents that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of anticancer properties and enzyme inhibition. Research indicates that compounds with similar structures often exhibit significant cytotoxicity against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . For example, thiazole derivatives have shown efficacy against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. These compounds are believed to interact with cellular pathways involved in cancer progression.

Case Studies

  • Cytotoxicity Evaluation : A study reported that thiazole derivatives exhibited remarkable cytotoxicity against several cancer cell lines. The data indicated that compounds structurally related to this compound demonstrated IC50 values in the low nanomolar range against specific kinases involved in cancer signaling pathways .
  • Enzyme Inhibition Studies : Another investigation into similar thiazole compounds revealed their ability to inhibit key tyrosine kinases such as EGFR and PDGFR, which are critical in tumor growth and proliferation. The study found that some derivatives had IC50 values as low as 0.64 nM against PDGFR .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : The compound likely interacts with specific kinases that are pivotal in cancer cell signaling.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptotic pathways in cancer cells, leading to reduced viability.

Comparative Analysis of Biological Activity

A comparative analysis of related thiazole derivatives demonstrates varying degrees of biological activity based on structural modifications. Below is a summary table highlighting some relevant findings:

CompoundCell Line TestedIC50 (nM)Mechanism
Compound AHTC-1160.78EGFR Inhibition
Compound BHepG-20.64PDGFR Inhibition
Methyl ThiazoleMultiple LinesLow nM RangeGeneral Cytotoxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s thiazole core aligns with derivatives reported in and , but key substituent variations dictate distinct properties:

Feature Target Compound Compounds (4, 5) Compound (7a)
Core Heterocycle 1,3-Thiazole 1,3-Thiazole 1,3-Thiazole fused with thiadiazole
Substituent 1 2-Methylpropyl (branched alkyl) 4-Chloro/4-fluorophenyl (electron-withdrawing aryl) Phenyl group (electron-neutral aryl)
Substituent 2 Tetrazole-linked benzamide Triazole-linked dihydro-pyrazolyl Thiadiazole-thiol
Functional Group Methyl carboxylate ester Fluorophenyl groups Thiol (-SH) group
  • Tetrazole vs. Triazole: The tetrazole in the target compound (pKa ~4.9) is more acidic than triazoles (pKa ~10–12) in compounds, enhancing solubility in physiological conditions.
  • Methylpropyl vs. Fluorophenyl : The branched alkyl chain increases lipophilicity (logP ~3.5 estimated) compared to the fluorophenyl groups in (logP ~2.8–3.0), which may improve membrane permeability but reduce aqueous solubility.

Hydrogen Bonding and Crystal Packing

The tetrazole group in the target compound can act as both a hydrogen-bond donor (N–H) and acceptor (N lone pairs), enabling diverse supramolecular motifs. In contrast:

  • Compounds : Triazole groups participate in weaker C–H···N interactions, leading to less directional packing. The fluorophenyl groups engage in C–F···H–C interactions, reducing overall lattice energy .
  • Compound : Thiol-thiadiazole interactions form S–H···N bonds (2.2–2.5 Å), creating rigid, planar layers .

Spectroscopic and Analytical Data

Property Target Compound (Estimated) Compound 4 Compound 7a
1H NMR (δ ppm) ~10.5 (tetrazole NH), 7.8–8.2 (aromatic) 7.2–7.8 (fluorophenyl) 10.04 (SH), 7.28–7.43 (Ph)
Melting Point ~200–220°C (predicted) Not reported 244°C
MS (m/z) ~450 (M+1) Not reported 305 (M+1)

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